molecular formula C21H21O11+ B1252447 (3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

(3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No. B1252447
M. Wt: 449.4 g/mol
InChI Key: RKWHWFONKJEUEF-AVPDHNOJSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a natural product found in Aster tataricus with data available.

Scientific Research Applications

Solubility in Ethanol-Water Solutions

A study by Zhang, Gong, Wang, and Qu (2012) investigated the solubility of substances contained in danshen, including compounds similar to the specified chemical, in ethanol-water solutions. They found that solubility varies with ethanol concentration and temperature, which is important for extraction and formulation processes (Zhang, Gong, Wang, & Qu, 2012).

Vibrational Spectroscopy Study

Aydın and Özpozan (2020) conducted a vibrational spectroscopy study on a similar compound, providing insights into its molecular conformations and interactions. This research is vital for understanding the compound's physical and chemical properties (Aydın & Özpozan, 2020).

Potential in Diabetes Management

Muthusamy and Krishnasamy (2016) isolated a compound from Syzygium densiflorum, structurally similar to the query, and identified its potential targets in diabetes management. This highlights the compound's relevance in therapeutic research for diabetes (Muthusamy & Krishnasamy, 2016).

Synthesis Techniques

Studies by Liu et al. (2008, 2010) developed methods for synthesizing structurally similar compounds. These synthesis techniques are crucial for pharmaceutical and chemical research, enabling the production of derivatives for various applications (Liu, Li, Lu, & Miao, 2008), (Liu, Li, Li, Yang, & Lu, 2010).

Sugar Alcohol Solution Properties

Research by Zhu, Ma, and Zhou (2010) on sugar alcohols, including compounds akin to the query, provides insights into their physical properties in solution. Understanding these properties is essential for applications in food science and pharmaceuticals (Zhu, Ma, & Zhou, 2010).

Starburst Dendrimers Synthesis

Seebach et al. (1994) utilized related triols for creating chiral dendrimers. This research is significant in the field of materials science, particularly for the development of novel polymers (Seebach, Lapierre, Greiveldinger, & Skobridis, 1994).

properties

Molecular Formula

C21H21O11+

Molecular Weight

449.4 g/mol

IUPAC Name

(3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C21H20O11/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26)/p+1/t16-,17-,18+,19-,21?/m1/s1

InChI Key

RKWHWFONKJEUEF-AVPDHNOJSA-O

Isomeric SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O

SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O

synonyms

cyanidin 3-O-beta-D-glucoside
cyanidin 3-O-glucoside
cyanidin-3,5-diglucoside
cyanidin-3-glucoside
cyanidin-3-O-beta-glucoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Reactant of Route 2
(3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Reactant of Route 3
(3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Reactant of Route 4
(3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Reactant of Route 5
(3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Reactant of Route 6
(3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

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